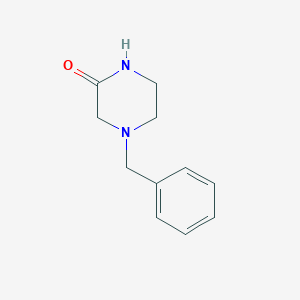
4-Benzylpiperazin-2-one
Cat. No. B078528
Key on ui cas rn:
13754-41-1
M. Wt: 190.24 g/mol
InChI Key: SBWVHKNCFZRBRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04534897
Procedure details


A solution of ethyl chloroacetate (204 g., 1.67 mole) in ethanol (500 ml.) is added to a stirred solution of ethylenediamine (600 g., 10 mole) in ethanol (3 l.) at 0°. After addition is complete the solution is allowed to warm to 20°-25°. After 5 hours a solution of sodium methoxide (90.0 g., 1.67 mole) in methanol (200 ml.) is added and the solution is stirred overnight, filtered to remove inorganic salts and evaporated to remove solvent and unreacted ethylenediamine. The residual oil (189 g.) is added to a mixture of benzyl chloride (241 g., 1.9 mole) anhydrous sodium carbonate (191 g., 2.28 mole) in ethanol (2.3 l.) and the solution is stirred under reflux for 3 hours. The ethanol is removed under reduced pressure and the residue is partitioned between chloroform and water. Evaporation of the chloroform gave a crystalline product which was recrystallized from ethyl acetate to give the title compound, m.p. 154°- 156°.




Name
sodium methoxide
Quantity
90 g
Type
reactant
Reaction Step Two





Name
Identifiers


|
REACTION_CXSMILES
|
ClCC([O:5][CH2:6][CH3:7])=O.[CH2:8]([NH2:11])[CH2:9][NH2:10].C[O-].[Na+].[CH2:15](Cl)[C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1.C(=O)([O-])[O-].[Na+].[Na+]>C(O)C.CO>[C:16]1([CH2:15][N:10]2[CH2:9][CH2:8][NH:11][C:6](=[O:5])[CH2:7]2)[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1 |f:2.3,5.6.7|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
204 g
|
|
Type
|
reactant
|
|
Smiles
|
ClCC(=O)OCC
|
|
Name
|
|
|
Quantity
|
600 g
|
|
Type
|
reactant
|
|
Smiles
|
C(CN)N
|
|
Name
|
|
|
Quantity
|
500 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
|
Name
|
|
|
Quantity
|
3 L
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
Step Two
|
Name
|
sodium methoxide
|
|
Quantity
|
90 g
|
|
Type
|
reactant
|
|
Smiles
|
C[O-].[Na+]
|
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Step Three
|
Name
|
|
|
Quantity
|
241 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)Cl
|
|
Name
|
|
|
Quantity
|
191 g
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
|
Name
|
|
|
Quantity
|
2.3 L
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
the solution is stirred overnight
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
After addition
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to warm to 20°-25°
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to remove inorganic salts
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to remove solvent and unreacted ethylenediamine
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
the solution is stirred
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
under reflux for 3 hours
|
|
Duration
|
3 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The ethanol is removed under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the residue is partitioned between chloroform and water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Evaporation of the chloroform
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
gave a crystalline product which
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was recrystallized from ethyl acetate
|
Outcomes


Product
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
